methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions involve heating the reactants under microwave irradiation, which accelerates the reaction and provides high yields.
Industrial Production Methods
In an industrial setting, the synthesis of imidazo[1,2-a]pyridine derivatives can be scaled up using similar microwave-assisted methods. The use of solid support catalysts such as Al2O3 and TiCl4 can further enhance the efficiency and yield of the reaction . These methods are advantageous due to their simplicity, high selectivity, and rapid synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Additionally, its role as a calcium channel blocker involves the inhibition of calcium ion influx, which can affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine scaffold.
Uniqueness
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-8(10(14)16-2)12-7-4-3-6(11)5-13(7)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQILKMNJSZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2N1C=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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